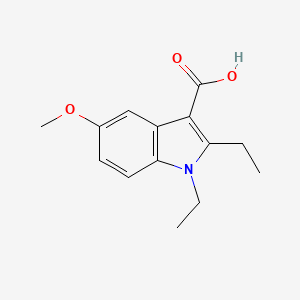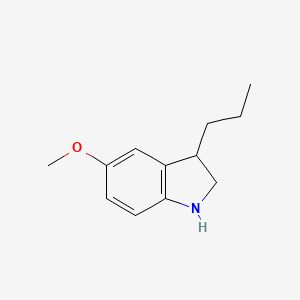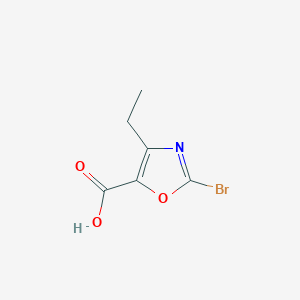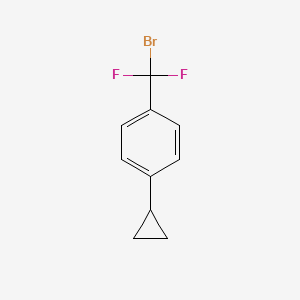
1-(Bromodifluoromethyl)-4-cyclopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromodifluoromethyl)-4-cyclopropylbenzene is an organic compound that features a bromodifluoromethyl group attached to a benzene ring, which is further substituted with a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of a cyclopropylbenzene derivative with bromodifluoromethylating agents such as bromodifluoromethyltrimethylsilane (TMSCF2Br) under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromodifluoromethyl)-4-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cross-Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield difluoromethylated derivatives, while cross-coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
1-(Bromodifluoromethyl)-4-cyclopropylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromodifluoromethyl)-4-cyclopropylbenzene involves its interaction with molecular targets through its bromodifluoromethyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
- 1-(Chlorodifluoromethyl)-4-cyclopropylbenzene
- 1-(Trifluoromethyl)-4-cyclopropylbenzene
- 1-(Difluoromethyl)-4-cyclopropylbenzene
Comparison: 1-(Bromodifluoromethyl)-4-cyclopropylbenzene is unique due to the presence of the bromodifluoromethyl group, which imparts distinct reactivity and properties compared to its analogs. For instance, the bromine atom can be readily substituted, making it a versatile intermediate in organic synthesis. In contrast, the chlorodifluoromethyl and trifluoromethyl analogs may exhibit different reactivity and stability profiles .
Properties
Molecular Formula |
C10H9BrF2 |
|---|---|
Molecular Weight |
247.08 g/mol |
IUPAC Name |
1-[bromo(difluoro)methyl]-4-cyclopropylbenzene |
InChI |
InChI=1S/C10H9BrF2/c11-10(12,13)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 |
InChI Key |
SZXOMPVEZJMBHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


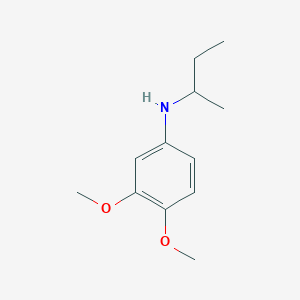
![Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13233075.png)

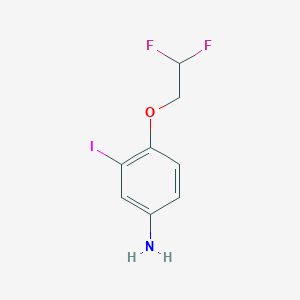
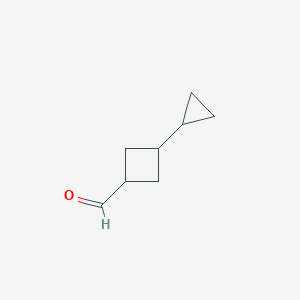
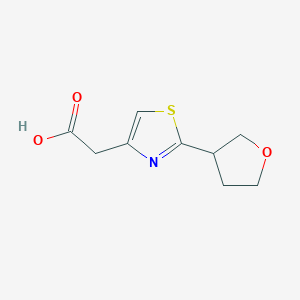
![2-[(4-Phenylbutan-2-yl)amino]propan-1-ol](/img/structure/B13233086.png)

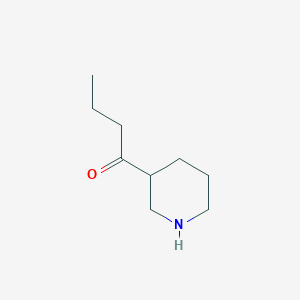
![2-[(Pyridin-3-yl)methoxy]propanoic acid hydrochloride](/img/structure/B13233099.png)

